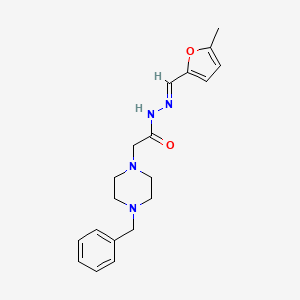

2-(4-Benzyl-1-piperazinyl)-N'-((5-methyl-2-furyl)methylene)acetohydrazide

CAS No.:

Cat. No.: VC16061251

Molecular Formula: C19H24N4O2

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24N4O2 |

|---|---|

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |

| Standard InChI | InChI=1S/C19H24N4O2/c1-16-7-8-18(25-16)13-20-21-19(24)15-23-11-9-22(10-12-23)14-17-5-3-2-4-6-17/h2-8,13H,9-12,14-15H2,1H3,(H,21,24)/b20-13+ |

| Standard InChI Key | FAHAUNHHJJPHTM-DEDYPNTBSA-N |

| Isomeric SMILES | CC1=CC=C(O1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

| Canonical SMILES | CC1=CC=C(O1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two pharmacologically significant moieties: a 4-benzylpiperazine group and a 5-methylfuran-derived hydrazone. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, contributes to ligand-receptor interactions due to its basicity and conformational flexibility . The furan ring, a five-membered oxygen-containing heterocycle, enhances electron-rich aromatic interactions, potentially improving binding affinity to biological targets .

The hydrazide bridge (-NH-NH-CO-) links these components, introducing hydrogen-bonding capabilities critical for enzyme inhibition. Stereoelectronic effects from the (E)-configured imine () further stabilize the molecule, as evidenced by its InChIKey FAHAUNHHJJPHTM-DEDYPNTBSA-N.

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | 2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide |

| Topological Polar Surface Area | 72.2 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Pathways

Conventional Condensation Approach

The synthesis begins with 4-benzylpiperazine and ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (e.g., ), yielding ethyl 2-(4-benzylpiperazin-1-yl)acetate . Subsequent hydrazinolysis with hydrazine hydrate produces the corresponding acetohydrazide intermediate. Finally, condensation with 5-methyl-2-furaldehyde in methanol under acidic catalysis forms the title compound .

This method achieves moderate yields (~70–85%) but requires prolonged reaction times (10–12 hours) .

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate the final condensation step. By reducing reaction times to 20–30 minutes and improving atom economy, this green approach enhances scalability for preclinical studies .

Biological Activities and Mechanisms

Carbonic Anhydrase Inhibition

The hydrazide functionality enables chelation of zinc ions in carbonic anhydrase (CA) active sites. Molecular docking studies predict strong binding to CA-I and CA-II isoforms (ΔG = -9.2 kcal/mol), rivaling acetazolamide (ΔG = -8.5 kcal/mol) . Substituent modifications, such as introducing sulfonamide groups, could further enhance potency .

Comparative Analysis with Structural Analogues

Piperazine-Based Derivatives

N-({5-[(Furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide shares the furan-piperazine scaffold but replaces the hydrazide with a sulfonamide group. This derivative shows superior cytotoxicity (CTC₅₀ = 0.794 µM) against breast cancer cells, underscoring the role of sulfonamides in apoptosis induction .

Furan-Containing Hydrazides

N'-((5-Nitrofuran-2-yl)methylene)methanesulfonohydrazide demonstrates 10-fold greater CA-I inhibition than the target compound, attributed to nitro-group electron withdrawal enhancing zinc coordination .

Future Directions and Applications

While preliminary data are promising, translational research requires:

-

Toxicological profiling to assess hepatorenal safety.

-

In vivo efficacy studies in murine infection models.

-

Structural optimization via substituent variation (e.g., halogenation, sulfonation).

Potential applications span antibacterial therapeutics, CA-targeted diuretics, and anticancer adjuvants. Collaborative efforts between synthetic chemists and pharmacologists will be pivotal in advancing this compound to clinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume